Sodium 8-hydroxyquinoline-5-sulfonate
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Overview
Description
Sodium 8-hydroxyquinoline-5-sulfonate is an organic compound derived from 8-hydroxyquinoline. It is known for its chelating properties and is widely used in various scientific and industrial applications. The compound is characterized by the presence of a sulfonate group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-hydroxyquinoline-5-sulfonate typically involves the sulfonation of 8-hydroxyquinoline. The process begins by cooling fuming sulfuric acid to below 10°C, followed by the gradual addition of 8-hydroxyquinoline while maintaining the temperature below 15°C. The mixture is then stirred at temperatures below 30°C for about 5 hours. After allowing the reaction to stand overnight, the mixture is poured into water, leading to the precipitation of the product, which is then filtered, washed, and dried .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and automated temperature control systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Sodium 8-hydroxyquinoline-5-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can modify the sulfonate group, potentially leading to the formation of sulfonic acids.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Sodium 8-hydroxyquinoline-5-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in analytical chemistry for the detection and quantification of metal ions.
Biology: The compound is employed in biological assays to study metal ion interactions and their effects on biological systems.
Industry: this compound is used in the manufacture of disinfectants, deodorants, and antiseptics.
Mechanism of Action
The mechanism of action of sodium 8-hydroxyquinoline-5-sulfonate primarily involves its ability to chelate metal ions. The hydroxyl and sulfonate groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems .
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the sulfonate group, making it less soluble in water but still an effective chelating agent.
5-Chloro-8-hydroxyquinoline: Contains a chlorine atom at the 5-position, enhancing its antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: The parent compound without the sodium salt, used in similar applications but with different solubility properties.
Uniqueness: Sodium 8-hydroxyquinoline-5-sulfonate is unique due to its enhanced solubility in water, making it more versatile for aqueous applications. Its dual functional groups (hydroxyl and sulfonate) provide multiple sites for chemical reactions and metal ion coordination, increasing its utility in various fields.
Properties
Molecular Formula |
C9H6NNaO4S |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
sodium;8-hydroxyquinoline-5-sulfonate |
InChI |
InChI=1S/C9H7NO4S.Na/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);/q;+1/p-1 |
InChI Key |
IIABRHKOFVJBEV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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